Uridine 5'-diphosphoglucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

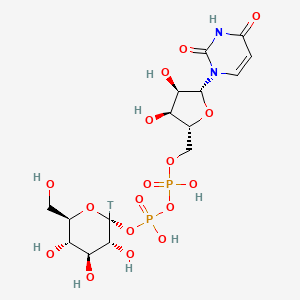

Uridine 5’-diphosphoglucose is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It plays a crucial role in the biosynthesis of glycogen, glycoproteins, and glycolipids. This compound is involved in various metabolic pathways and serves as a precursor for several important biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Uridine 5’-diphosphoglucose can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of uridine diphosphate galactose-4-epimerase, which catalyzes the formation of uridine 5’-diphosphoglucose from uridine diphosphate galactose . Another method involves the oxidation of uridine diphosphate glucose to uridine diphosphoglucuronic acid using uridine diphosphate glucose dehydrogenase .

Industrial Production Methods

Industrial production of uridine 5’-diphosphoglucose often involves microbial fermentation processes. For example, Escherichia coli strains engineered to express specific enzymes can be used to produce uridine 5’-diphosphoglucose from starch through a three-step cascade route . This method is cost-effective and can be scaled up for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Uridine 5’-diphosphoglucose undergoes various types of chemical reactions, including glycosylation, oxidation, and substitution reactions. It acts as a glycosyl donor in glycosyltransferase reactions, transferring glucose to acceptor molecules .

Common Reagents and Conditions

Common reagents used in reactions involving uridine 5’-diphosphoglucose include glycosyltransferases, oxidizing agents, and various substrates such as proteins and lipids. The reactions typically occur under mild conditions, often at physiological pH and temperature .

Major Products

The major products formed from reactions involving uridine 5’-diphosphoglucose include glycogen, glycoproteins, and glycolipids. These products are essential for various biological functions, including energy storage and cell signaling .

Aplicaciones Científicas De Investigación

Uridine 5’-diphosphoglucose has numerous scientific research applications:

Mecanismo De Acción

Uridine 5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14, a G protein-coupled receptor involved in the activation of dendritic cells and glial cells . It also activates G protein-coupled receptor 17, inducing oligodendrocyte differentiation . These interactions play a significant role in immune response and neural development.

Comparación Con Compuestos Similares

Similar Compounds

Uridine diphosphate galactose: Similar in structure but differs in the sugar moiety, containing galactose instead of glucose.

Uridine diphosphate glucuronic acid: Formed by the oxidation of uridine diphosphate glucose, used in detoxification processes.

Uridine diphosphate N-acetylglucosamine: Contains an acetylated amino group, involved in the biosynthesis of glycosaminoglycans.

Uniqueness

Uridine 5’-diphosphoglucose is unique due to its role as a universal glycosyl donor in various biosynthetic pathways. Its ability to act as a precursor for multiple biochemical compounds and its involvement in critical metabolic processes highlight its importance in both biological and industrial contexts .

Actividad Biológica

Uridine 5'-diphosphoglucose (UDPG) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in carbohydrate metabolism and signaling pathways. This article explores the biological activities of UDPG, highlighting its mechanisms of action, interactions with receptors, and implications in various physiological contexts.

Overview of this compound

UDPG is a derivative of uridine diphosphate (UDP) with a glucose moiety attached. It is involved in the biosynthesis of glycoproteins, glycolipids, and polysaccharides. UDPG serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules, thereby forming glycosidic bonds.

-

Activation of P2Y Receptors :

- UDPG acts as an agonist for the P2Y(14) receptor, a G protein-coupled receptor (GPCR) implicated in neuroimmune signaling. The activation of this receptor by UDPG has been linked to various immune responses and inflammation processes .

- Notably, UDPG does not activate other P2Y receptors, indicating its specificity and potential therapeutic applications in modulating immune function .

- Role in Carbohydrate Metabolism :

- Transport Mechanisms :

Enzymatic Activity

- Uridine Diphosphate Glucose Pyrophosphorylase : This enzyme catalyzes the formation of UDPG from glucose-1-phosphate and UTP. Studies have shown that its activity can increase significantly during specific developmental stages in organisms such as Physarum polycephalum, suggesting a regulatory role in cellular differentiation and growth .

Case Studies

- Spherule Formation in Slime Molds : In Physarum polycephalum, the specific activity of UDPG pyrophosphorylase increased up to eightfold during spherule formation, indicating its importance in developmental biology. The enzyme's accumulation was correlated with RNA synthesis, highlighting the interplay between metabolic pathways and gene expression .

- Conifer Growth Regulation : A study on conifers demonstrated that UDPG:coniferyl alcohol glucosyltransferase activity varies seasonally, correlating with cambial growth and dormancy cycles. This suggests that UDPG plays a significant role in plant development and adaptation to environmental changes .

Data Tables

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i14T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-KRKHQQIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.